(2S,4R)-Difenoconazole
Description
Structure
3D Structure
Properties
CAS No. |
1161016-84-7 |
|---|---|
Molecular Formula |
C19H17Cl2N3O3 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
1-[[(2S,4R)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C19H17Cl2N3O3/c1-13-9-25-19(27-13,10-24-12-22-11-23-24)17-7-6-16(8-18(17)21)26-15-4-2-14(20)3-5-15/h2-8,11-13H,9-10H2,1H3/t13-,19-/m1/s1 |
InChI Key |
BQYJATMQXGBDHF-BFUOFWGJSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Stereochemistry and Stereoselective Research of Difenoconazole
Elucidation of Difenoconazole (B1670550) Stereoisomers and Identification of (2S,4R)-Difenoconazole
The absolute stereochemistry of the four difenoconazole stereoisomers was determined through a sophisticated, multidisciplinary approach. researchgate.netunibo.it This process was essential to distinguish between the two pairs of enantiomers (the cis and trans diastereomers) and assign the correct spatial configuration to each. researchgate.net
Initially, researchers used nuclear magnetic resonance (NMR) spectroscopy, including 1D and 2D techniques, to determine the relative configuration of the two enantiomeric pairs. researchgate.netunibo.it Following this, the individual stereoisomers were separated, and their experimental electronic circular dichroism (ECD) spectra were recorded. researchgate.netunibo.it The definitive assignment of the absolute configuration for each isomer was achieved by comparing these experimental ECD spectra with theoretical spectra generated through ab initio calculations using time-dependent density functional theory (TD-DFT). researchgate.netunibo.it Calculations were performed on one enantiomer from each pair, specifically (2S,4S)-difenoconazole and this compound, to establish the definitive structure for all four stereoisomers. researchgate.net The commercial fungicide is typically a mixture of these four stereoisomers, often with a cis:trans diastereomer ratio of approximately 60:40. nih.gov
The four stereoisomers of difenoconazole are:
this compound
(2R,4S)-difenoconazole
(2R,4R)-difenoconazole
(2S,4S)-difenoconazole
Stereoselective Bioactivity and Fungicidal Efficacy of Difenoconazole Isomers
Significant differences in fungicidal efficacy exist among the four stereoisomers of difenoconazole. acs.orgresearchgate.net Studies have demonstrated that the bioactivity is highly stereoselective, with some isomers being substantially more potent against target pathogens than others. researchgate.netacs.org The differences in bioactivity can be as large as 24.2-fold depending on the specific isomer and the target fungal species. acs.orgresearchgate.net
Table 1: Stereoselective Bioactivity of Difenoconazole Isomers Against Various Fungal Pathogens EC₅₀ values represent the concentration (in mg/L) required to inhibit 50% of mycelial growth. Lower values indicate higher fungicidal activity.
| Stereoisomer | Alternaria sonali (EC₅₀) | Fulvia fulva (EC₅₀) | Botrytis cinerea (EC₅₀) | Rhizoctonia solani (EC₅₀) |
|---|---|---|---|---|
| (2R,4S)-Difenoconazole | 0.09 | 0.04 | 0.22 | 0.21 |
| This compound | 0.23 | 0.08 | 0.65 | 0.45 |
| (2R,4R)-Difenoconazole | 0.45 | 0.15 | 1.21 | 0.98 |
| (2S,4S)-Difenoconazole | 2.18 | 0.97 | 2.54 | 1.87 |
Source: Adapted from research findings on the stereoselective bioactivity of difenoconazole isomers. acs.org
Advanced Methodologies for Difenoconazole Stereoisomer Separation and Analysis (e.g., SFC-MS/MS)
The accurate analysis and separation of difenoconazole's four stereoisomers require advanced analytical techniques due to their identical physical and chemical properties. nih.govnih.gov Supercritical Fluid Chromatography (SFC) coupled with tandem mass spectrometry (SFC-MS/MS) has emerged as a powerful and efficient method for this purpose. nih.govchromatographyonline.com
SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which offers advantages like lower viscosity and higher diffusivity compared to liquid mobile phases used in High-Performance Liquid Chromatography (HPLC). selvita.com This results in faster separations and reduced solvent consumption. selvita.com For chiral separations, polysaccharide-based chiral stationary phases (CSPs) are commonly used. nih.govchromatographyonline.com For example, a Chiralcel OJ column, which contains cellulose (B213188) tris(4-methylbenzoate) coated on silica (B1680970) gel, has demonstrated high resolving power for difenoconazole stereoisomers. nih.gov
The combination of SFC with MS/MS detection provides both high sensitivity and selectivity, allowing for the baseline separation and precise quantification of all four stereoisomers even in complex matrices like soil, vegetables, and biological tissues. nih.govnih.gov This methodology is critical for investigating the stereoselective bioactivity, environmental fate, and metabolic pathways of difenoconazole. nih.govchromatographyonline.com
Mechanisms of Action and Fungicidal Efficacy of Difenoconazole
Inhibition of Fungal Ergosterol (B1671047) Biosynthesis via Cytochrome P450 Sterol 14α-Demethylase (CYP51)
(2S,4R)-Difenoconazole, a member of the triazole class of fungicides, exerts its primary antifungal effect by disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.govnih.govontosight.ai This inhibition specifically targets the cytochrome P450 enzyme sterol 14α-demethylase, commonly known as CYP51. nih.govresearchgate.netmdpi.comnih.gov The CYP51 enzyme is critical for the demethylation of lanosterol (B1674476), a precursor to ergosterol. ontosight.ainih.gov By inhibiting this enzyme, difenoconazole (B1670550) effectively halts the production of ergosterol, leading to a cascade of detrimental effects on the fungal cell. nih.govhb-p.com The marketed product of difenoconazole contains a mixture of four stereoisomers: (2R,4R)-, (2R,4S)-, (2S,4R)-, and (2S,4S)-difenoconazole. researchgate.net The specific stereochemistry of the (2S,4R)-isomer is crucial for its biological activity. ontosight.ai
Difenoconazole's interaction with the fungal CYP51 enzyme is a highly specific, non-competitive binding. nih.gov The nitrogen atom (N-4) of the triazole ring in the difenoconazole molecule coordinates with the heme iron atom at the active site of the CYP51 enzyme. nih.gov This strong interaction effectively blocks the binding of the natural substrate, lanosterol, thus preventing the demethylation process. nih.govnih.gov The specificity of azole fungicides like difenoconazole for fungal CYP51 over host CYP51 is a key factor in their selective toxicity. nih.gov However, mutations in the CYP51 gene can lead to reduced binding affinity and, consequently, resistance to difenoconazole and other DMI fungicides. mdpi.comnih.gov Studies have shown that increased expression of the CYP51 gene, particularly when induced by the presence of the fungicide, can also contribute to resistance in fungal pathogens like Botrytis cinerea. apsnet.org
The inhibition of ergosterol biosynthesis and the subsequent accumulation of toxic 14α-methylated sterol precursors have profound consequences for the fungal cell membrane. nih.gov Ergosterol plays a vital role in maintaining the structural integrity, fluidity, and permeability of the fungal cell membrane. nih.gov Its depletion leads to a disorganized and dysfunctional membrane. nih.govplos.org This disruption manifests as altered membrane permeability, leakage of cellular contents, and impaired function of membrane-bound enzymes. plos.orgmdpi.com Ultimately, the loss of cell membrane integrity leads to the cessation of fungal growth and cell death. ontosight.aihb-p.com
Spectrum of Fungicidal Activity of Difenoconazole Against Plant Pathogens
Difenoconazole is recognized for its broad-spectrum fungicidal activity, effectively controlling a wide range of plant pathogenic fungi. nih.govpomais.com Its efficacy extends across several major fungal groups, including:
Ascomycetes: This class includes a vast number of significant plant pathogens. Difenoconazole is effective against species causing diseases such as powdery mildew (Erysiphe pisi), apple scab (Venturia inaequalis), and various leaf spot diseases. mdpi.comnih.gov
Basidiomycetes: This group includes rust and smut fungi. Difenoconazole provides control against pathogens like brown rust. nih.gov
Deuteromycetes (Fungi Imperfecti): This is an informal grouping of fungi where the sexual stage of reproduction has not been observed. Difenoconazole is active against numerous pathogens in this category, including those causing early blight (Alternaria species), anthracnose (Colletotrichum species), and various rot diseases. nih.govmdpi.com
Difenoconazole's systemic properties allow it to be taken up by the plant and translocated, providing protection to both treated and newly developing tissues. nih.govpomais.com
Table 1: Spectrum of Fungicidal Activity of Difenoconazole
| Fungal Group | Examples of Controlled Pathogens |
| Ascomycetes | Erysiphe pisi (powdery mildew), Venturia inaequalis (apple scab), Septoria tritici, Podosphaera leucotricha (powdery mildew) nih.govmdpi.comnih.gov |
| Basidiomycetes | Brown Rust nih.gov |
| Deuteromycetes | Alternaria alternata (early blight), Colletotrichum fructicola (anthracnose), Cercospora beticola (leaf spot), Lasiodiplodia theobromae (stem-end rot) nih.govmdpi.comnih.govresearchgate.net |
Protective, Curative, and Eradicant Properties of Difenoconazole in Disease Control
Difenoconazole exhibits a versatile range of fungicidal actions, contributing to its effectiveness in integrated disease management programs. These properties include:
Protective Activity: When applied before fungal infection occurs, difenoconazole forms a protective barrier, preventing spore germination and penetration of the host tissue. nih.govhb-p.com Its systemic nature ensures that it is absorbed by the plant and distributed, safeguarding against subsequent infections. pomais.com
Curative Activity: Difenoconazole can halt the progression of a fungal infection even after the pathogen has penetrated the plant tissue. nih.govherts.ac.uk It acts on the fungus during the penetration and haustoria formation stages, stopping further development. hb-p.com Studies have demonstrated its curative efficacy against diseases like apple scab and sugar beet leaf spot when applied within a specific timeframe after inoculation. researchgate.net
Eradicant Activity: In some cases, difenoconazole can exhibit eradicant properties by affecting the sporulation of established fungal colonies. This reduces the production of secondary inoculum, thereby limiting the spread of the disease to other plants. researchgate.net
Synergistic Interactions of Difenoconazole in Fungicide Mixtures
Research has demonstrated synergistic effects when difenoconazole is combined with various other fungicides, including:
Thiophanate-methyl (B132596) and Sulfur: A three-way mixture of difenoconazole, thiophanate-methyl, and sulfur was highly effective in controlling pea powdery mildew. nih.gov
Bacillus tequilensis: A combination of this biocontrol agent with difenoconazole showed a significant synergistic effect in controlling pear black spot caused by Alternaria alternata. frontiersin.org The combination had a greater inhibitory effect on sterol synthesis than either agent alone. frontiersin.org
Tea Tree Oil (TTO): A hybrid fungicide containing difenoconazole and TTO proved to be highly effective against grape powdery mildew. mdpi.com
(S)-1,1-bis(4-fluorophenyl)propan-2-yl (3-acetoxy-4-methoxypicolinoyl)-L-alaninate: Synergistic fungicidal effects against Septoria tritici were observed with this mixture. google.com
Bacillus amyloliquefaciens: This biocontrol agent, when combined with difenoconazole, showed synergistic efficacy against tomato Fusarium wilt. apsnet.org
Azoxystrobin (B1666510): A mixture of difenoconazole and azoxystrobin demonstrated both preventive and curative effects against lucky bamboo anthracnose. nih.gov
These synergistic mixtures are a valuable strategy in integrated pest management, offering improved disease control while potentially reducing the risk of resistance development. mdpi.comnih.gov
Table 2: Examples of Synergistic Fungicide Mixtures with Difenoconazole
| Mixture Component(s) | Target Disease | Target Pathogen | Reference |
| Thiophanate-methyl and Sulfur | Pea Powdery Mildew | Erysiphe pisi | nih.gov |
| Bacillus tequilensis | Pear Black Spot | Alternaria alternata | frontiersin.org |
| Tea Tree Oil (TTO) | Grape Powdery Mildew | Uncinula necator | mdpi.com |
| Azoxystrobin | Lucky Bamboo Anthracnose | Colletotrichum dracaenophilum | nih.gov |
| Bacillus amyloliquefaciens | Tomato Fusarium Wilt | Fusarium oxysporum f. sp. lycopersici | apsnet.org |
Difenoconazole Resistance Mechanisms and Management Strategies in Fungal Pathogens
Genetic Basis of Difenoconazole (B1670550) Resistance
The primary mechanism of action for difenoconazole is the inhibition of the cytochrome P450 sterol 14α-demethylase (CYP51), an enzyme essential for ergosterol (B1671047) biosynthesis in fungi. apsnet.orgapsnet.org Consequently, the most common resistance mechanisms involve modifications to this target enzyme or its regulation.
Mutations within the CYP51 gene can alter the amino acid sequence of the target protein, reducing its binding affinity for difenoconazole and rendering the fungicide less effective. apsnet.org Several point mutations have been identified in difenoconazole-resistant fungal isolates.
For instance, a notable mutation, I463V , was identified in the CYP51A gene of Colletotrichum truncatum mutants with low-level resistance to difenoconazole. nih.gov This specific amino acid substitution is considered novel as it has not been previously reported in other plant pathogens. nih.gov Another significant mutation is the Y126F substitution in the CYP51 gene of Penicillium expansum, which is known to confer resistance to various DMI fungicides. frontiersin.org In Venturia inaequalis, a Y133F mutation (equivalent to Y126F in other fungi) has been observed in resistant isolates, although it is not solely responsible for the resistance phenotype. springernature.com Research in Botrytis cinerea has also identified point mutations like G476S and M231T in the CYP51 protein of pyrisoxazole-resistant mutants, which showed cross-resistance to difenoconazole. frontiersin.org
Table 1: Point Mutations in the CYP51 Gene Associated with Difenoconazole Resistance
| Mutation | Fungal Species | Significance |
|---|---|---|
| I463V | Colletotrichum truncatum | Associated with low resistance to difenoconazole. nih.gov |
| Y126F | Penicillium expansum | Known to confer resistance to DMI fungicides. frontiersin.org |
| Y133F | Venturia inaequalis | Observed in resistant isolates, but not the sole cause of resistance. springernature.com |
| G476S | Botrytis cinerea | Found in pyrisoxazole-resistant mutants with cross-resistance to difenoconazole. frontiersin.org |
| M231T | Botrytis cinerea | Identified in pyrisoxazole-resistant mutants with cross-resistance to difenoconazole. frontiersin.org |
| R511W | Alternaria spp. | Detected in one resistant isolate. nih.gov |
An increased production of the target enzyme, CYP51, can overcome the inhibitory effects of difenoconazole. This is often achieved through the transcriptional overexpression of the CYP51 gene. apsnet.orgnih.gov Studies have shown that resistant fungal isolates frequently exhibit significantly higher expression levels of CYP51 compared to their sensitive counterparts, especially in the presence of the fungicide. nih.govnih.govslu.se
Fungi can actively transport fungicides out of the cell, reducing the intracellular concentration of the toxic compound. This process is mediated by efflux pumps, which are transport proteins located in the cell membrane. nih.govnih.govnih.gov The overexpression of genes encoding these pumps, particularly those belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, is a common mechanism of multidrug resistance, including resistance to difenoconazole. apsnet.orgnih.gov
In Penicillium spp. causing blue mold, the upregulation of multiple classes of active efflux pumps was observed in a difenoconazole-resistant isolate. nih.gov The inhibition of these pumps reversed the resistant phenotype, confirming their role in mediating the global resistance response. nih.gov While specific studies directly linking atrB and atrD to difenoconazole resistance are part of the broader understanding of efflux pump-mediated resistance in fungi, the general mechanism is well-established. nih.govapsnet.orgnih.gov The overexpression of these transporter genes can be a key factor in the development of resistance to a wide range of antifungal agents. nih.govnih.gov
Difenoconazole targets the ergosterol biosynthesis pathway. apsnet.org Consequently, alterations in this pathway can lead to resistance. nih.govnih.govresearchgate.netapsnet.org Fungi may develop compensatory mechanisms that circumvent the inhibitory effects of the fungicide. nih.gov This can involve mutations in genes other than CYP51 that are part of the ergosterol biosynthesis pathway. For example, mutations in the ERG3 gene, which encodes a sterol Δ5,6-desaturase, can lead to the accumulation of different sterol intermediates that are less susceptible to the toxic effects of azole treatment. nih.govnih.gov
While direct evidence for specific alterations in the sterol biosynthesis pathway conferring resistance solely to (2S,4R)-difenoconazole is still an area of active research, the principle is well-established for azole fungicides in general. nih.govnih.govmdpi.com Changes in the sterol composition of the fungal cell membrane can affect its fluidity and permeability, potentially reducing the uptake of the fungicide or mitigating the disruptive effects of the accumulation of toxic sterol precursors. researchgate.netapsnet.org
The fungal cell wall is a dynamic structure that acts as the first line of defense against environmental stresses, including fungicides. nih.govfrontiersin.orgresearchgate.netescholarship.org While not a primary mechanism of resistance to difenoconazole, alterations in the composition and architecture of the cell wall can influence the uptake of the fungicide. nih.govresearchgate.net The cell wall is primarily composed of chitin (B13524), glucans, and glycoproteins. frontiersin.orgresearchgate.netnih.gov
Changes in the thickness or composition of these layers could potentially create a barrier that hinders the passage of difenoconazole into the cell. For instance, an increase in chitin content or alterations in the cross-linking of cell wall components could reduce its permeability. nih.govfrontiersin.org While specific research directly linking changes in cell wall composition to difenoconazole resistance is limited, it is a plausible contributing factor, as the cell wall's structure is known to adapt to various external challenges. nih.gov
Phenotypic Manifestations of Difenoconazole Resistance in Fungal Populations
The genetic changes leading to difenoconazole resistance result in observable phenotypic differences in fungal populations. The most direct manifestation is a reduced sensitivity to the fungicide, meaning higher concentrations are required to inhibit fungal growth. nih.govnih.gov This is often measured as the effective concentration required to inhibit 50% of growth (EC50). nih.govnih.govnih.gov
Resistant populations often exhibit a shift in their sensitivity distribution, with a higher frequency of isolates showing tolerance to difenoconazole. nih.govresearchgate.net For example, in studies on Lasiodiplodia theobromae and Alternaria spp., a wide range of EC50 values were observed, with some isolates being significantly less sensitive to difenoconazole. nih.govnih.gov
Interestingly, the development of resistance can sometimes be associated with a "fitness cost," where resistant strains may show reduced virulence, sporulation, or mycelial growth compared to their sensitive counterparts. nih.gov However, this is not always the case, and some studies have found no significant fitness cost associated with difenoconazole resistance. springernature.com This has important implications for the persistence of resistant populations in the field, even in the absence of the fungicide. springernature.com
Furthermore, cross-resistance is a common phenotypic manifestation, where resistance to difenoconazole also confers resistance to other DMI fungicides like tebuconazole (B1682727) and propiconazole (B1679638). apsnet.orgnih.govnih.govnih.govnih.gov However, cross-resistance is not typically observed with fungicides from different chemical groups that have different modes of action. nih.govnih.govnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Boscalid |
| Bromothalonil |
| Carbendazim |
| Chlorothalonil |
| Diethofencarb |
| Difenoconazole |
| Epoxiconazole |
| Fluazinam |
| Fludioxonil |
| Fluopyram |
| Fluxapyroxad |
| Iprodione |
| Myclobutanil |
| Penthiopyrad |
| Prochloraz |
| Procymidone |
| Propiconazole |
| Pyraclostrobin |
| Pyrimethanil |
| Pyrisoxazole |
| Tebuconazole |
Reduced Sensitivity and Cross-Resistance Patterns to Other Demethylation Inhibitors
The intensive application of difenoconazole has led to the emergence of fungal isolates with reduced sensitivity. frontiersin.org This phenomenon has been observed in various plant pathogens, including Venturia inaequalis and Phoma ligulicola. frontiersin.org Resistance to difenoconazole is considered a quantitative trait, resulting from a combination of factors rather than a single gene mutation. frontiersin.org These factors include point mutations in the target enzyme's gene (CYP51), overexpression of the CYP51 enzyme, increased expression of genes that encode for efflux pump proteins, alterations in the sterol biosynthesis pathway, and changes in the pathogen's cell wall composition. frontiersin.org
A significant concern associated with difenoconazole resistance is the potential for cross-resistance with other demethylation inhibitor (DMI) fungicides. frontiersin.org Cross-resistance occurs when the mechanism that confers resistance to one fungicide also provides resistance to others within the same chemical group. apsnet.org Studies have documented cross-resistance between difenoconazole and other DMIs like myclobutanil, fenbuconazole, and flusilazole (B1673485) in V. inaequalis. frontiersin.org Similarly, in Didymella bryoniae, a significant positive correlation was found between the sensitivities to difenoconazole and tebuconazole, indicating a potential for cross-resistance. researchgate.netapsnet.org Research on Colletotrichum truncatum also revealed positive cross-resistance between difenoconazole and propiconazole. apsnet.org However, this study did not find cross-resistance between difenoconazole and fungicides from different chemical classes, such as prochloraz, pyraclostrobin, or fluazinam. apsnet.org Incomplete cross-resistance has also been observed, for instance, between propiconazole and tebuconazole in both wild-type and G461S mutant populations of Monilinia fructicola. nih.gov This variability underscores the complexity of resistance patterns and the importance of understanding specific pathogen-fungicide interactions.
Table 1: Documented Cross-Resistance Patterns with Difenoconazole
| Pathogen | Fungicides Showing Cross-Resistance with Difenoconazole | Reference |
|---|---|---|
| Venturia inaequalis | Myclobutanil, Fenbuconazole, Flusilazole | frontiersin.org |
| Didymella bryoniae | Tebuconazole | researchgate.netapsnet.org |
| Colletotrichum truncatum | Propiconazole | apsnet.org |
| Monilinia fructicola | Incomplete cross-resistance with Propiconazole and Tebuconazole | nih.gov |
Fitness Penalties Associated with Difenoconazole Resistance in Fungal Isolates
The development of fungicide resistance can sometimes come at a cost to the pathogen, a phenomenon known as a fitness penalty. nih.gov These penalties can manifest as reduced mycelial growth, sporulation, or pathogenicity in the absence of the fungicide. apsnet.orgnih.gov However, the presence and extent of fitness penalties in difenoconazole-resistant isolates are variable and depend on the specific pathogen and environmental conditions. nih.govnih.gov
For instance, in a study on Colletotrichum truncatum, most difenoconazole-resistant mutants exhibited fitness penalties, including reduced mycelial growth rate, sporulation, and pathogenicity. apsnet.org Conversely, research on Venturia inaequalis found no significant fitness cost associated with resistance to difenoconazole and flusilazole, with the resistance being phenotypically stable. nih.govspringernature.com One exception was a decreased micro-colony growth under oxidative stress. nih.govspringernature.com The absence of a significant fitness penalty suggests that resistant populations are unlikely to revert to sensitivity even if the use of these fungicides is discontinued. nih.govspringernature.com Similarly, studies on multifungicide-resistant isolates of Botrytis cinerea have shown that while some resistant isolates may be outcompeted by sensitive ones in the absence of fungicide pressure, they can dominate under selective conditions. apsnet.org The variability in fitness penalties highlights the complexity of predicting the long-term evolution of resistance in fungal populations. nih.gov
Academic Strategies for Difenoconazole Resistance Management
Fungicide Resistance Action Committee (FRAC) Classification and Risk Assessment for Difenoconazole
The Fungicide Resistance Action Committee (FRAC) provides a classification system for fungicides based on their mode of action to help manage resistance. cropprotectionnetwork.orgfrac.info Difenoconazole belongs to FRAC Group 3, which includes all Demethylation Inhibitor (DMI) fungicides. cropprotectionnetwork.orgumd.eduufl.edu These fungicides, also known as sterol biosynthesis inhibitors (SBIs), act by inhibiting the C14-demethylase enzyme in the sterol biosynthesis pathway. frontiersin.orgcropprotectionnetwork.org
FRAC assesses the risk of resistance development for different fungicide groups. DMI fungicides, including difenoconazole, are generally considered to be at a medium risk for resistance development. cropprotectionnetwork.org This is because resistance to DMIs is typically quantitative, meaning it involves multiple genetic changes and develops more slowly compared to qualitative resistance, which can arise from a single gene mutation. frontiersin.org However, the continuous and intensive use of any single-site fungicide increases the selection pressure and the likelihood of resistance emerging. ufl.eduscispace.com
Alternation and Combination Strategies with Diverse Fungicide Classes
To mitigate the risk of resistance, a key strategy is to use difenoconazole in alternation or combination with fungicides from different FRAC groups. frontiersin.orgumd.edu This approach reduces the selection pressure on any single mode of action. frontiersin.org
Alternating fungicides involves rotating between different chemical classes throughout a growing season. umd.edu For example, after an application of a Group 3 fungicide like difenoconazole, the next application should be a fungicide from a different group. umd.edu
Combination strategies involve tank-mixing difenoconazole with a fungicide that has a different mode of action. nih.gov This can provide a broader spectrum of disease control and make it more difficult for pathogens to develop resistance to both active ingredients simultaneously. nih.gov Difenoconazole is available in pre-mix formulations with other fungicides, such as mandipropamid (B155232) (FRAC Group 40) and cyprodinil (B131803) (FRAC Group 9). umd.edu Studies have shown that combinations, such as difenoconazole with thiophanate-methyl (B132596) and sulfur, can be highly effective in controlling diseases like pea powdery mildew. nih.gov However, it is important to note that not all combinations result in synergistic or additive effects; some may be antagonistic. nih.gov For example, one study observed an antagonistic effect when difenoconazole was combined with thiophanate-methyl. nih.gov The effectiveness of a combination can also be influenced by the specific ratio of the active ingredients. nih.gov
Table 2: Examples of Fungicide Combination Strategies with Difenoconazole
| Combination Partner | FRAC Group of Partner | Target Disease Example | Reference |
|---|---|---|---|
| Mandipropamid | 40 | Powdery mildew, downy mildew, black rot, Phomopsis | umd.edu |
| Cyprodinil | 9 | Powdery mildew, black rot, Phomopsis, Botrytis bunch rot | umd.edu |
| Thiophanate-methyl & Sulfur | 1 & M2 | Pea powdery mildew | nih.gov |
| Bacillus tequilensis | Biocontrol | Pear black spot | nih.govfrontiersin.org |
Integration of Difenoconazole into Comprehensive Disease Management Programs
For long-term, sustainable disease control, difenoconazole should be integrated into a comprehensive disease management program. springernature.comnih.gov Such programs combine various control methods to minimize reliance on any single strategy, particularly chemical control.
An integrated approach includes:
Cultural Practices: Methods like proper plant spacing and fertilization can reduce conditions favorable for disease development. apsnet.org
Use of Resistant Varieties: Planting crop varieties that are less susceptible to specific diseases can significantly reduce the need for fungicide applications.
Monitoring and Forecasting: Disease warning systems and regular field scouting help to time fungicide applications for when they are most needed and effective, avoiding unnecessary treatments. apsnet.org
Judicious Use of Fungicides: This involves adhering to recommended application rates and limiting the number of applications of fungicides from the same FRAC group per season. umd.edu For example, it is often recommended to limit the applications of any sterol-inhibiting fungicide, including difenoconazole, to two per year if possible. umd.edu
By incorporating difenoconazole into an integrated disease management framework, growers can enhance its efficacy, prolong its lifespan as an effective tool, and minimize the environmental impact of disease control practices. springernature.com
Monitoring and Detection Methodologies for Difenoconazole Resistance in Field Populations
Effective management of fungicide resistance relies on early detection and continuous monitoring of changes in pathogen sensitivity within field populations. nih.gov Various methodologies are employed to detect and quantify resistance to difenoconazole.
Traditionally, resistance monitoring has relied on phenotypic bioassays . nih.gov These in vitro methods involve collecting fungal isolates from the field and determining their sensitivity to the fungicide. nih.gov This is often done by calculating the effective concentration that inhibits 50% of mycelial growth (EC₅₀). researchgate.netapsnet.org An increase in the EC₅₀ value over time indicates a shift towards reduced sensitivity in the pathogen population. Discriminatory concentrations, which are concentrations that can distinguish between sensitive and resistant isolates, are also used for large-scale screening. researchgate.netnih.gov
More recently, molecular techniques have been developed for more rapid and sensitive detection of resistance. These methods target the specific genetic mutations associated with resistance. For DMIs like difenoconazole, resistance is often linked to mutations in the CYP51 gene. frontiersin.orgapsnet.org
Common molecular methods include:
Polymerase Chain Reaction (PCR)-based assays: These can be designed to specifically detect known resistance mutations. apsnet.org
DNA sequencing: Sequencing the CYP51 gene from fungal isolates can identify known and novel mutations that may confer resistance. nih.govspringernature.com For example, a T to TTT mutation at codon 133 of the CYP51A1 gene was identified in difenoconazole-resistant isolates of Venturia inaequalis. nih.govspringernature.com
Digital PCR (dPCR): This is a highly sensitive method that allows for the precise quantification of resistant genotypes, even at very low frequencies within a population. nih.govfrontiersin.org This technology can serve as an early warning system for the emergence of resistance. nih.govfrontiersin.org
The combination of traditional bioassays and modern molecular tools provides a comprehensive approach to monitoring difenoconazole resistance, enabling timely adjustments to disease management strategies to prevent control failures. nih.govapsnet.org
Environmental Fate and Biotransformation of Difenoconazole
Dissipation and Degradation Kinetics of Difenoconazole (B1670550) in Environmental Compartments
The rate at which difenoconazole dissipates in the environment varies significantly depending on the specific compartment (soil, water) and prevailing conditions. unit.no
Difenoconazole is known for its persistence in soil. nih.govacs.org Laboratory studies have recorded half-life (DT50) values exceeding 175 days, while field trials have shown half-lives of over 115 days. nih.govacs.org The degradation rate is influenced by soil type and application dose, with the fungicide tending to be more persistent in clay soils and at higher application rates. nih.govacs.org In contrast, sandy soils exhibit a greater dissipation of difenoconazole compared to clay soils. acs.org
Field studies have demonstrated a range of half-lives depending on the specific agricultural setting. For instance, in a mango field, the half-life of difenoconazole in soil was reported to be 15.4 days. rsc.org In banana cultivation, soil half-lives were found to be shorter in a region with higher organic carbon and lower rainfall (15.5-16.7 days) compared to a region with different conditions (23.1-23.2 days). researchgate.net Similarly, studies on apple orchards showed soil half-lives ranging from 21.0 to 27.7 days. researchgate.net The degradation kinetics in soil can be complex; while first-order kinetics may apply under controlled laboratory conditions, a biphasic model is often more representative of field conditions. acs.org This model accounts for an initial, faster dissipation phase possibly due to factors like volatilization, followed by a slower degradation phase. acs.org
The presence of microorganisms plays a crucial role. A microbial consortium, TA01, enriched from pesticide-contaminated soil, was able to degrade 83.87% of a 50 mg/L difenoconazole concentration within three days. mdpi.com Similarly, the bacterium Pseudomonas putida A-3 demonstrated a 75.98% degradation of difenoconazole after three days under optimal conditions. acs.org However, high doses of the fungicide can negatively impact microbial communities involved in key nutrient cycles, such as the nitrogen cycle. researchgate.net
Table 1: Half-Life (DT50) of Difenoconazole in Various Soil Environments
| Soil/Field Condition | Half-Life (DT50) in Days | Reference |
|---|---|---|
| Laboratory Conditions | >175 | nih.govacs.org |
| Field Trial (Greenhouse) | >115 | nih.govacs.org |
| Mango Field Soil | 15.4 | rsc.org |
| Banana Field Soil (Yunnan) | 15.5 - 16.7 | researchgate.net |
| Banana Field Soil (Hainan) | 23.1 - 23.2 | researchgate.net |
| Apple Orchard Soil | 21.0 - 27.7 | researchgate.net |
| Paddy Soil (Guangxi) | 23.26 | nih.gov |
| Paddy Soil (Hubei) | 2.82 | nih.gov |
| Paddy Soil (Zhejiang) | 6.61 | nih.gov |
In aquatic environments, difenoconazole's dissipation varies between the water column and sediment. nih.gov Due to its lipophilic nature, it can pose a risk to both pelagic and benthic organisms. nih.gov Field studies in paddy ecosystems have shown rapid dissipation in water, with half-lives as short as 0.30 days in Guangxi, 2.50 days in Hubei, and 2.71 days in Zhejiang. nih.gov
Degradation in sediment is generally slower. For benthic macroinvertebrates, a chronic HC5 (Hazardous Concentration for 5% of species) was determined to be 0.82 mg difenoconazole/kg dry weight sediment. nih.govwur.nl The application of biogas residues in paddy fields has been shown to alter the dissipation rates, with half-lives of 0.50 days in water and 10.09 days in sediment, compared to 0.22 and 4.64 days, respectively, when chemical fertilizers were used. researchgate.net The introduction of microbial consortia can significantly accelerate degradation in water-sediment systems. mdpi.comacs.org
Table 2: Half-Life (DT50) of Difenoconazole in Aquatic Systems
| Aquatic Compartment | Half-Life (DT50) in Days | Location/Condition | Reference |
|---|---|---|---|
| Paddy Water | 0.30 | Guangxi | nih.gov |
| Paddy Water | 2.50 | Hubei | nih.gov |
| Paddy Water | 2.71 | Zhejiang | nih.gov |
| Paddy Water | 0.50 | With Biogas Residues | researchgate.net |
| Paddy Water | 0.22 | With Chemical Fertilizer | researchgate.net |
| Paddy Sediment | 10.09 | With Biogas Residues | researchgate.net |
| Paddy Sediment | 4.64 | With Chemical Fertilizer | researchgate.net |
Abiotic processes, particularly photolysis (degradation by light) and hydrolysis (reaction with water), contribute to the breakdown of difenoconazole. unit.nomdpi.com Laboratory experiments have identified numerous transformation products (TPs) resulting from these processes, with 12 TPs generated by photolysis and 4 by hydrolysis. unit.nonih.govresearchgate.net The primary transformation reactions observed are oxidation, dechlorination, and hydroxylation. unit.nonih.govtrubox.ca The degradation process can be influenced by pH, with changes in analytical signals at alkaline or acidic pH values potentially related to the hydrolysis of the compound. researchgate.net Photodegradation under UV irradiation has been shown to produce distinct TPs. nih.gov
Identification and Characterization of Difenoconazole Transformation Products (TPs)
The breakdown of difenoconazole results in a series of smaller molecules known as transformation products or metabolites. unit.nonih.gov Advanced analytical techniques like ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-QTOF/MS) are used to identify these compounds in environmental samples. unit.nonih.gov
The biotransformation of difenoconazole proceeds through several key chemical reactions. unit.no The main degradation pathways identified in environmental matrices include:
Hydrolysis: The cleavage of chemical bonds by the addition of water. mdpi.comacs.org This process contributes to the formation of several TPs. nih.gov
Hydroxylation: The introduction of a hydroxyl group (-OH) into the molecule. unit.nomdpi.comacs.org
Dehalogenation: The removal of a chlorine atom from the chlorophenoxy ring. mdpi.comacs.org
Oxidation: A reaction that increases the oxidation state of an atom, which is a common transformation for difenoconazole. unit.nonih.gov
Ether Link Cleavage: The breaking of the ether bond that connects the two aromatic rings in the difenoconazole structure. mdpi.comacs.org
These reactions can occur through both microbial action and abiotic processes, leading to a diverse range of metabolites in soil and water. unit.nomdpi.com
Several key metabolites of difenoconazole have been identified and characterized in environmental studies. unit.noacs.org
Difenoconazole-alcohol (B182259) (CGA 205375): This is considered the main environmental metabolite of difenoconazole. nih.govacs.orgresearchgate.net It is formed through the reduction of a carbonyl group to a hydroxyl group. acs.org CGA 205375 has been detected as a major metabolite in soil, where it exhibits high persistence, remaining detectable for over 100 days. nih.govacs.org Methods have been developed for the simultaneous enantioselective determination of both difenoconazole and CGA 205375 in soil and vegetables. nih.gov
Triazolylalanine and Triazolylacetic Acid: These metabolites are formed following the cleavage of the difenoconazole molecule, which releases the 1,2,4-triazole (B32235) moiety (also known as CGA 71019). acs.org This triazole ring is then metabolized further into triazolylalanine and triazolylacetic acid. researchgate.net The detection of 1,2,4-triazole in soil has been reported, indicating this degradation pathway occurs in the environment. acs.org
In total, researchers have identified numerous TPs; one study reported eight metabolites during the degradation process in soil, while another identified 12 TPs from photolysis and 4 from hydrolysis. unit.nonih.govnih.gov
Table 3: Major Identified Metabolites of Difenoconazole
| Metabolite Name | Common Code | Precursor/Pathway | Environmental Matrix | Reference |
|---|---|---|---|---|
| Difenoconazole-alcohol | CGA 205375 | Hydroxylation/Reduction | Soil, Vegetables | nih.govacs.orgresearchgate.netnih.gov |
| 1,2,4-Triazole | CGA 71019 | Cleavage of parent compound | Soil, Water | acs.orgepa.gov |
| Triazolylalanine | - | Metabolism of 1,2,4-triazole | Plants | researchgate.net |
| Triazolylacetic Acid | - | Metabolism of 1,2,4-triazole | Plants | researchgate.net |
Environmental Mobility and Leaching Potential of Difenoconazole
Difenoconazole is a systemic triazole fungicide characterized by its persistence in terrestrial environments. federalregister.gov Its potential for movement within the soil and into water systems is a key aspect of its environmental risk assessment.
The mobility of difenoconazole in soil is influenced by several interconnected factors, primarily soil composition and organic matter content. researchgate.netnih.gov The fungicide exhibits a tendency to be more persistent in clay soils compared to sandy soils. acs.org For instance, after 200 days in a laboratory study, the concentration of difenoconazole decreased by 44% in clay soil, while a more significant reduction of 54% was observed in sandy soil. acs.org This difference in dissipation is attributed to the higher organic matter content in the sandy soil used in the study, which can enhance adsorption and reduce the amount of the chemical available for transport. acs.org
Adsorption is a critical process governing the fate of difenoconazole in soil. The organic matter content is a primary factor affecting pesticide adsorption. researchgate.net The adsorption coefficients (Koc) for difenoconazole vary significantly with soil type, indicating differing mobility potentials. federalregister.gov For example, reported Koc values are 3,866 in agricultural sand, 3,470 in sandy loam, and 7,734 in both silt loam and silty clay loam soils. federalregister.gov These values suggest that difenoconazole is relatively immobile in soils with higher clay and silt content due to stronger adsorption. federalregister.gov The interaction between difenoconazole and soil particles can limit its movement and direct contact with soil microorganisms, thereby affecting its degradation rate. acs.org
Rainfall and agricultural practices can also contribute to the transport of difenoconazole, although this process may be slow. nih.gov Residues have been detected in rainwater that has settled underground, indicating gradual vertical and horizontal movement with water flow. nih.gov
To estimate the potential environmental concentrations of difenoconazole in water sources, predictive models such as the GEN eric E stimated E nvironmental C oncentration (GENEEC) model and the SCI-GROW (Screening Concentration in Ground Water) model are utilized. federalregister.gov
The GENEEC model is a Tier 1 screening model designed to estimate pesticide concentrations in surface water resulting from runoff and spray drift. federalregister.gov It simulates a standard scenario of a 10-hectare field adjacent to a 1-hectare, 2-meter deep pond with no outlet. federalregister.gov For difenoconazole, the GENEEC model estimated a peak or acute Estimated Environmental Concentration (EEC) in surface water of 0.125 parts per billion (ppb). federalregister.gov
The SCI-GROW model is employed to estimate pesticide concentrations in groundwater. federalregister.gov For difenoconazole, the SCI-GROW model predicted a concentration of 0.00084 ppb in groundwater. federalregister.gov These models provide initial estimates for risk assessment, although actual environmental concentrations can vary based on site-specific conditions.
Bioaccumulation and Biotransformation of Difenoconazole in Non-Target Organisms (e.g., Earthworms)
Non-target organisms, such as earthworms, are important indicators of soil health and can be exposed to pesticides like difenoconazole. Understanding the bioaccumulation and biotransformation of this fungicide in these organisms is crucial for a comprehensive environmental risk assessment.
Difenoconazole is a chiral compound, meaning it exists as different stereoisomers (enantiomers and diastereomers) that are mirror images of each other. nih.govacs.org Research has shown that the bioaccumulation of difenoconazole in earthworms (Eisenia fetida) is enantioselective. nih.gov
During the uptake phase, earthworms show a preference for accumulating the (2R,4R)- and (2R,4S)-stereoisomers of difenoconazole over the (2S,4R)- and (2S,4S)- forms. nih.gov This selective accumulation indicates that biological systems can differentiate between the various stereoisomers of the fungicide. The differential bioactivity and toxicity of these isomers underscore the importance of enantioselective analysis in risk assessment. researchgate.net
Once absorbed, difenoconazole undergoes biotransformation in organisms like earthworms. nih.gov The primary metabolic pathways identified are hydrolysis and hydroxylation. nih.govjst.go.jp
In a study involving earthworms, five transformation products (TPs) of difenoconazole were identified in the earthworm-soil system. nih.gov Four of these TPs were found in both the earthworms and the soil, while one was unique to the earthworms. nih.gov A significant finding was the generation of a chiral TP, 3-chloro,4-hydroxy difenoconazole, which also exhibited enantioselectivity. nih.gov The preferential formation of hydroxylated TPs from the (2R,4R)- and (2R,4S)-difenoconazole isomers was observed, suggesting greater catalytic bioactivity for these forms. nih.gov
One of the most well-known metabolites of difenoconazole is difenoconazole alcohol (CGA205375), which is formed through the reduction of the carbonyl group to a hydroxyl group. acs.org This metabolite has been detected in various matrices and can be persistent. acs.orgnih.gov
The general process of pesticide metabolism in earthworms involves Phase I reactions, such as oxidation and hydrolysis, followed by Phase II conjugation reactions. jst.go.jp This metabolic activity generally leads to low bioaccumulation for many pesticides. jst.go.jp
Synthetic Methodologies and Chemical Modifications of Difenoconazole
Classical Synthesis Routes for Difenoconazole (B1670550) Production
The conventional synthesis of difenoconazole is a multi-step process that has been well-documented in scientific literature. cabidigitallibrary.orgresearchgate.netgoogle.comgoogle.compatsnap.com These routes typically commence with readily available industrial chemicals and proceed through a series of reactions to construct the complex molecular architecture of the fungicide.
Detailed Reaction Steps and Key Intermediates
The classical synthesis of difenoconazole typically involves a sequence of key chemical transformations, including acylation, cyclization, bromination, ketalization, nucleophilic substitution, and etherification. cabidigitallibrary.orgresearchgate.netgoogle.comgoogle.compatsnap.com
One prominent synthetic pathway starts with the Friedel-Crafts acylation of m-dichlorobenzene with acetyl chloride, catalyzed by aluminum trichloride, to produce 2,4-dichloroacetophenone. cabidigitallibrary.org This intermediate then undergoes ketalization through a cyclization reaction with 1,2-propanediol to form a ketal. cabidigitallibrary.org Subsequent bromination of this ketal yields a bromoketone intermediate. cabidigitallibrary.org A crucial step is the nucleophilic substitution of the bromoketone with 1H-1,2,4-triazole, which introduces the essential triazole ring into the molecule. cabidigitallibrary.orgresearchgate.net The final step is an etherification reaction with p-chlorophenol to yield the crude difenoconazole product, which is then purified. cabidigitallibrary.org
An alternative route begins with the etherification of p-chlorophenol with m-dichlorobenzene. patsnap.com This is followed by acylation, cyclization, bromination, and finally, a condensation reaction with triazole to form difenoconazole. patsnap.com Another variation involves the reaction of diphenyl ether with bromoacetyl chloride to form a bromoketone, which is then converted to a ketal bromide using propanediol. google.com This intermediate then reacts with triazole sodium to produce difenoconazole. google.com
The table below outlines the key reaction steps and intermediates in a common classical synthesis route. cabidigitallibrary.orgresearchgate.netgoogle.com
| Step | Reaction Type | Reactants | Key Intermediate |
| 1 | Friedel-Crafts Acylation | m-dichlorobenzene, Acetyl chloride, Aluminum trichloride | 2,4-dichloroacetophenone |
| 2 | Ketalization (Cyclization) | 2,4-dichloroacetophenone, 1,2-propanediol | Ketal of 2,4-dichloroacetophenone |
| 3 | Bromination | Ketal intermediate, Bromine | Bromoketone intermediate |
| 4 | Nucleophilic Substitution | Bromoketone intermediate, 1H-1,2,4-triazole | Methyloxazole intermediate |
| 5 | Etherification | Methyloxazole intermediate, p-chlorophenol | Difenoconazole (crude) |
Green Chemistry Approaches and Process Intensification in Difenoconazole Synthesis
In response to growing environmental concerns, the chemical industry is increasingly adopting green chemistry principles to develop more sustainable manufacturing processes. jddhs.comnih.govmdpi.comejcmpr.com For difenoconazole synthesis, this translates to innovations aimed at reducing waste, minimizing the use of hazardous materials, and improving energy efficiency. cabidigitallibrary.org
One improved process highlights a significant increase in the total yield from 70% to 84% while simplifying the post-treatment process. cabidigitallibrary.org This new method avoids certain side reactions and utilizes distillation for isomer removal, which is considered a greener alternative to traditional chemical methods that generate large amounts of wastewater and salt. cabidigitallibrary.org The concept of process intensification, which focuses on developing smaller, more efficient, and safer production technologies, is also relevant. cetjournal.it By transitioning from batch to continuous flow processes, it is possible to reduce reaction volumes, decrease operating costs, and enhance heat exchange efficiency, thereby minimizing the need for large amounts of solvents. cetjournal.it
Key areas of improvement in difenoconazole synthesis include:
Waste Reduction: Implementing processes that minimize the formation of by-products and allow for easier purification, such as using distillation instead of chemical treatment for isomer removal. cabidigitallibrary.org
Process Simplification: Developing more streamlined synthetic routes that reduce the number of steps and simplify purification procedures. cabidigitallibrary.org
Development of Novel Difenoconazole Derivatives for Enhanced Fungicidal Activity or Specific Applications
The development of novel derivatives of existing pesticides is a common strategy to enhance their efficacy, broaden their spectrum of activity, or overcome resistance in target pathogens. nih.govmdpi.comnih.govresearchgate.netproquest.com Research in this area for difenoconazole analogs focuses on modifying the core structure to improve its fungicidal properties.
For instance, the synthesis of new fluconazole (B54011) analogs, which share structural similarities with difenoconazole, has been explored for potential agricultural applications. mdpi.com These modifications often involve altering substituent groups on the aromatic rings or the triazole moiety to influence the molecule's interaction with the target enzyme in fungi. mdpi.com The goal of these structural modifications is to create derivatives with superior performance against a range of plant fungal diseases. nih.govnih.gov
Chiral Synthesis and Enantioselective Production of (2S,4R)-Difenoconazole
The enantioselective production of the most active isomer, this compound, is a key area of research. This involves the use of chiral synthesis techniques to selectively produce the desired stereoisomer, which can lead to a more effective and potentially safer product. Chiral high-performance liquid chromatography (HPLC) is a crucial analytical tool for separating and quantifying the different stereoisomers, enabling the study of their individual properties and degradation patterns. nih.govnih.govresearchgate.net The development of methods for the enantioselective analysis of difenoconazole stereoisomers is essential for understanding their behavior in the environment and for ensuring the quality of chirally pure products. nih.gov
The table below lists the stereoisomers of difenoconazole and their general classification.
| Stereoisomer | Configuration |
| (2S,4S)-Difenoconazole | trans |
| This compound | cis |
| (2R,4R)-Difenoconazole | trans |
| (2R,4S)-Difenoconazole | cis |
Advanced Analytical Techniques for Difenoconazole and Its Metabolites
Chromatographic Methods for Difenoconazole (B1670550) Analysis
Chromatographic techniques, particularly when coupled with mass spectrometry, form the cornerstone of modern difenoconazole analysis. These methods offer high sensitivity, selectivity, and the ability to separate difenoconazole from other co-extracted compounds.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of difenoconazole in diverse and complex samples. cabidigitallibrary.orgnih.gov This method provides excellent sensitivity and selectivity, making it suitable for determining residue levels in food and environmental matrices. cabidigitallibrary.orgnih.gov For instance, LC-MS/MS has been successfully applied to analyze difenoconazole residues in apples, okra, and various vegetables. cabidigitallibrary.orgnih.govspkx.net.cn The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is frequently employed for sample preparation prior to LC-MS/MS analysis. cabidigitallibrary.org
Ultra-high performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-QTOF/MS) is another advanced technique utilized for screening and identifying pesticide transformation products, including those of difenoconazole, in environmental samples like surface water. nih.govnih.gov This high-resolution mass spectrometry approach allows for the detection of a wide range of compounds and their metabolites without the need for reference standards for each specific analyte. nih.gov
Supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) presents an alternative to liquid chromatography-based methods. While specific applications for difenoconazole are less commonly reported in readily available literature, SFC is known for its unique selectivity and ability to analyze a range of polar and non-polar compounds, suggesting its potential applicability.
Gas chromatography with electron capture detection (GC-ECD) has also been a primary method for determining difenoconazole residues in agricultural and environmental samples, including Chinese cabbage and soil. researchgate.net Additionally, comprehensive two-dimensional gas chromatography with a micro-electron capture detector (GCxGC/µECD) has been developed for the determination of various pesticides, including difenoconazole, in complex sediment samples. researchgate.net
Quantitative Determination of Difenoconazole in Complex Environmental and Biological Matrices
The quantitative analysis of difenoconazole in complex matrices such as soil, water, and plant tissues requires robust and sensitive analytical methods to overcome matrix interference and achieve low detection limits.
Soil: Methods for determining difenoconazole in soil often involve extraction with an organic solvent like acetonitrile, followed by a cleanup step and analysis by LC-MS/MS. rsc.orgacs.org The QuEChERS method is also applicable to soil samples. acs.org For example, a UPLC-MS/MS method has been developed with a limit of quantification (LOQ) of 0.1 μg/kg in soil. acs.org The accuracy of such methods is typically validated through recovery studies at different concentration levels, with recoveries between 90% and 105% being reported. rsc.org
Water: For water samples, solid-phase extraction (SPE) is a common pre-concentration and cleanup step before instrumental analysis. epa.gov An independent laboratory validation of an analytical method for difenoconazole and its metabolites in water using LC-MS/MS reported a limit of quantitation (LOQ) of 0.1 ppb for both surface and ground water. epa.gov
Plant Tissues: In plant tissues like vegetables, fruits, and tea leaves, the QuEChERS method followed by LC-MS/MS or UPLC-MS/MS is a prevalent approach. spkx.net.cnnih.govnih.gov These methods have demonstrated good performance with high recovery rates and low relative standard deviations (RSDs). spkx.net.cnnih.gov For instance, a method for strawberries showed average recoveries of 99% to 104% with RSDs of 2.2% to 5.5%. nih.gov The limits of quantification are typically in the low mg/kg range, for example, 0.001 mg/kg in fresh tea leaves. nih.gov
| Matrix | Analytical Method | Extraction/Cleanup | Limit of Quantification (LOQ) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Soil | UPLC-MS/MS | QuEChERS | 0.1 μg/kg | 101.4 - 118.8 | acs.org |
| Water (Surface & Ground) | LC-MS/MS | Solid-Phase Extraction (SPE) | 0.1 ppb | Not specified | epa.gov |
| Strawberries | UPLC-MS/MS | QuEChERS with d-SPE | Not specified | 99 - 104 | nih.gov |
| Fresh Tea Leaves | UPLC-MS/MS | ACN extraction, Cleanert TPT cartridge | 0.001 mg/kg | 73.4 - 118.6 | nih.gov |
| Vegetables | HPLC-MS/MS | Acetonitrile extraction, GCB/NH2-SPE cleanup | 0.001 mg/kg | 79.3 - 108.0 | spkx.net.cn |
Detection and Identification of Difenoconazole Transformation Products
Understanding the fate of difenoconazole in the environment requires the identification of its transformation products (metabolites). Advanced analytical techniques are essential for this purpose.
High-resolution mass spectrometry, particularly UHPLC-QTOF/MS, is a powerful tool for screening and identifying unknown transformation products in environmental samples. nih.gov This technique allows for the tentative identification of metabolites based on their exact mass and fragmentation patterns, even without authentic standards. nih.gov In addition to instrumental analysis, the identification process often involves comparing findings with data from metabolism studies conducted under controlled laboratory conditions. For instance, studies have identified metabolites such as CGA-205375 (difenoconazole alcohol), CGA-142856, and CGA-71019 in soil and water. epa.govepa.gov The analysis of these metabolites is often integrated into the same analytical methods used for the parent compound. epa.govepa.gov
Enantioselective Analysis and Separation of Difenoconazole Isomers
Difenoconazole has two chiral centers, leading to four stereoisomers. Since stereoisomers can exhibit different biological activities and degradation rates, enantioselective analysis is important for a comprehensive risk assessment.
Chiral high-performance liquid chromatography (HPLC) is the primary technique for the enantioselective separation of difenoconazole isomers. nih.govnih.gov Polysaccharide-based chiral stationary phases (CSPs) are commonly used for this purpose. nih.gov For example, a Chiralcel OJ column, which consists of cellulose (B213188) tris(4-methylbenzoate) coated on silica (B1680970) gel, has shown high resolving ability for difenoconazole stereoisomers and its main chiral metabolite. nih.gov
A method using a Superchiral S-OX column has been developed to separate the four stereoisomers, with their elution order confirmed by single-crystal X-ray diffraction as (2S,4S), (2S,4R), (2R,4R), and (2R,4S)-difenoconazole. nih.gov This chiral HPLC method, when coupled with tandem mass spectrometry (HPLC-MS/MS), provides a sensitive and efficient means for the trace detection and quantification of individual stereoisomers in complex matrices like citrus leaves and fruits. nih.gov The limits of detection for the four enantiomers in citrus have been reported to be in the range of 0.0002–0.0004 mg/kg. nih.govdocumentsdelivered.comacs.org
Spectroscopic Techniques for Difenoconazole Characterization
While chromatographic methods are dominant for quantitative analysis, spectroscopic techniques also play a role in the characterization of difenoconazole.
UV-Visible spectrophotometry has been explored for the determination of difenoconazole in commercial formulations. omicsonline.orgomicsonline.org One developed method involves the formation of a colored complex with 1,10-phenanthroline (B135089) and ferric chloride, which can be measured at a specific wavelength (e.g., 530 nm). omicsonline.org This technique offers a simpler and more cost-effective alternative for quality control of pesticide formulations compared to chromatographic methods. omicsonline.org
Surface-enhanced Raman scattering (SERS) spectroscopy is another technique that has been investigated for the rapid detection of difenoconazole residues. rsc.org This method, coupled with gold nanoparticles, has been used to detect difenoconazole in pak choi. rsc.org By analyzing the characteristic Raman peaks, which can be assigned with the aid of density functional theory (DFT) calculations, SERS can provide a quick and stable detection approach. rsc.org
Advanced Imaging Techniques for Spatial Distribution Analysis
Understanding the spatial distribution of pesticides within plant tissues is crucial for evaluating their efficacy and translocation mechanisms. Mass spectrometry imaging (MSI) is a powerful, label-free technique for visualizing the distribution of molecules in biological samples. nih.govmdpi.com
Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) has been utilized to visualize the distribution of pesticides in plants, offering an alternative to traditional autoradiography which requires radiolabeled compounds. nih.govwiley.com This technique can provide insights into the accumulation and time-dependent movement of fungicides like difenoconazole within seeds and seedlings. nih.govjst.go.jp By analyzing thin sections of the sample, MALDI-MSI generates a 2D map of the ion intensity corresponding to the analyte of interest, revealing its precise location within the tissue structure. nih.govresearchgate.net
Method Validation and Quality Control Protocols in Difenoconazole Residue Analysis
To ensure the reliability and comparability of analytical data, stringent method validation and quality control (QC) procedures are essential. These protocols are typically established by regulatory bodies and international organizations. eurl-pesticides.eueurl-pesticides.eudemarcheiso17025.com
Key parameters evaluated during method validation include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govakjournals.com
Accuracy (Trueness): The closeness of the mean of a set of results to the true value, often assessed through recovery studies by analyzing samples spiked with a known amount of the analyte. nih.govacs.org
Precision: The closeness of agreement between independent test results obtained under stipulated conditions, expressed as repeatability (intra-day precision) and reproducibility (inter-day precision). acs.org
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. akjournals.com
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govakjournals.com
Matrix Effect: The alteration of the analytical signal of the analyte due to the presence of co-eluting compounds from the sample matrix. nih.gov
Laboratories performing official pesticide residue analysis are often required to be accredited under standards like ISO/IEC 17025. eurl-pesticides.euwho.int Routine quality control measures include the analysis of procedural blanks, spiked samples, and certified reference materials to monitor the ongoing performance of the analytical method. eurl-pesticides.eu
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Difenoconazole
Correlating Difenoconazole (B1670550) Molecular Structure with Fungicidal Activity and Selectivity
The fungicidal action of difenoconazole stems from its ability to inhibit the 14α-demethylase enzyme, which is essential for ergosterol (B1671047) biosynthesis in fungi. herts.ac.uk This inhibition disrupts the fungal cell membrane's structure and function. herts.ac.uk The effectiveness of this inhibition is highly dependent on the stereochemistry of the difenoconazole molecule, as the different isomers exhibit varying degrees of binding affinity to the target enzyme.
Research has demonstrated significant stereoselectivity in the fungicidal bioactivity of difenoconazole isomers. acs.orgscite.ai Studies have shown that the (2R,4S)-difenoconazole isomer possesses the highest activity against a range of pathogenic fungi, while the (2S,4S)-isomer is often the least active. researchgate.netresearchgate.net For instance, against Botrytis cinerea, the activity of the (2R,4S)-isomer was found to be approximately 24.2 times higher than that of the (2S,4S)-isomer. researchgate.net This highlights a clear relationship between the three-dimensional structure of the isomers and their ability to interact with the target site in fungi.
Interestingly, the stereoisomer with the highest fungicidal activity, (2R,4S)-difenoconazole, has been reported to be the least toxic to various non-target aquatic organisms. researchgate.netresearchgate.netunibo.it Conversely, the (2S,4S)-isomer, which shows the lowest bioactivity against fungi, exhibits the highest toxicity to these aquatic species. researchgate.netresearchgate.netnih.gov This inverse relationship between fungicidal activity and ecotoxicity underscores the importance of stereochemistry in the selectivity of the compound. The use of a pure, highly active isomer like (2R,4S)-difenoconazole could potentially lead to more effective fungal control with a reduced environmental impact compared to the commercial mixture of all four isomers. acs.orgresearchgate.netresearchgate.net
The commercial formulation of difenoconazole typically contains a mixture of these stereoisomers. nih.govgoogleapis.com A common manufacturing ratio is approximately 60% cis-isomers ((2S,4R) and (2R,4S)) and 40% trans-isomers ((2R,4R) and (2S,4S)). googleapis.com
Table 1: Stereoselective Fungicidal Activity of Difenoconazole Isomers Against Various Pathogens
| Pathogen | Isomer Activity Ranking (Most to Least Active) | Fold-Difference in Bioactivity (Highest vs. Lowest) | Source |
|---|---|---|---|
| Alternaria sonali | (2R,4S) > (2R,4R) > (2S,4R) > (2S,4S) | 1.33-24.2 | acs.orgresearchgate.net |
| Fulvia fulva | (2R,4S) > (2R,4R) > (2S,4R) > (2S,4S) | 1.33-24.2 | acs.orgresearchgate.net |
| Botrytis cinerea | (2R,4S) > (2R,4R) > (2S,4R) > (2S,4S) | 1.33-24.2 | acs.orgresearchgate.net |
| Rhizoctonia solani | (2R,4S) > (2R,4R) > (2S,4R) > (2S,4S) | 1.33-24.2 | acs.orgresearchgate.net |
SAR Analysis of Difenoconazole Metabolites and their Biological Relevance
The degradation of difenoconazole in the environment leads to the formation of various metabolites through processes like oxidation, dechlorination, and hydroxylation. nih.gov The structure of these metabolites is directly linked to their biological activity and toxicity, which can differ significantly from the parent compound.
A primary metabolite identified in soil and tea plants is difenoconazole-alcohol (B182259) (1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanol). nih.govnih.govmdpi.com This metabolite is formed through the breakdown of the dioxolane ring. Studies have shown that difenoconazole-alcohol can persist in soil and its concentration can increase during the processing of black tea, suggesting it may be converted from the parent compound during metabolism. nih.govmdpi.com While the residue definition for regulatory purposes often considers only the parent difenoconazole, the presence and potential toxicity of its metabolites are an area of growing concern. mdpi.comcenterforfoodsafety.org
Other identified transformation products include compounds resulting from the cleavage of the chlorophenoxy group and subsequent hydroxylation. nih.govnih.gov For example, a microbial consortium was found to degrade difenoconazole into a product with a mass-to-charge ratio of 406.00, which involves the loss of a chlorine atom and the addition of two oxygen atoms through hydroxylation and hydrolysis. nih.gov Some studies have indicated that certain degradation pathways can lead to metabolites with lower toxicity than the parent compound. For example, photodegradation products of difenoconazole showed significantly lower toxicity to Daphnia magna. nih.gov
Table 2: Difenoconazole Metabolites and Their Biological Relevance
| Metabolite Name/Identifier | Formation Pathway | Biological Relevance | Source |
|---|---|---|---|
| Difenoconazole-alcohol | Breakdown of the dioxolane ring | Persistent in soil; residues can increase during tea processing. | nih.govnih.govmdpi.com |
| TP295, TP295A, TP354A, TP387A | Photolysis, hydrolysis, soil degradation | Identified as transformation products in environmental fate studies. | nih.gov |
| CGA 131013 (Triazole alanine) | Metabolism | Known metabolite. | herts.ac.uk |
| Metabolite (C₁₉H₂₀ClN₃O₅) | Microbial degradation (hydrolysis, dehalogenation, hydroxylation) | Product of microbial degradation by consortium TA01. | nih.gov |
Computational Modeling and Predictive Approaches in Difenoconazole Research (e.g., QSAR for environmental behavior)
Computational modeling serves as a vital tool for predicting the toxicological and environmental profiles of chemical compounds like difenoconazole, reducing the need for extensive and costly experimental testing. nih.gov These in silico methods are particularly useful for assessing the properties of individual stereoisomers, which can be challenging to isolate for laboratory studies.
Molecular docking studies have been employed to investigate the binding of difenoconazole to biological targets. researchgate.net For instance, computational analyses have explored the binding of difenoconazole to the active sites of soil chitinases, providing insights into its potential effects on non-target soil organisms. researchgate.net Such models help to understand the interaction energies and conformational changes that dictate the inhibitory potential of the fungicide.
Furthermore, computational tools that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) have been used to evaluate the potential human health risks of difenoconazole stereoisomers. nih.gov These models can predict various endpoints, such as intestinal absorption, plasma protein binding, and potential for cardiotoxicity or carcinogenicity. nih.govresearchgate.net For example, cheminformatics studies have suggested that all difenoconazole stereoisomers have high intestinal absorption and can bind extensively to plasma proteins. nih.gov Some predictions have also highlighted that specific isomers, like (2S,4S)-difenoconazole, may have a reasonable probability of producing cardiotoxicity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the chemical structure of a compound with a specific property, such as its environmental fate or toxicity. nih.gov For pesticides, QSAR can be used to predict missing ecotoxicological data required for risk assessment. nih.gov While specific QSAR models developed exclusively for the environmental behavior of difenoconazole are not extensively detailed in the provided search results, the approach is widely applicable. Such models could predict key environmental parameters like soil sorption, biodegradability, and bioaccumulation based on the molecular descriptors of the difenoconazole isomers and their metabolites, thereby aiding in a more comprehensive environmental risk assessment.
Table 3: Application of Computational Models in Difenoconazole Research
| Computational Approach | Predicted Endpoint/Application | Key Findings for Difenoconazole | Source |
|---|---|---|---|
| Molecular Docking | Binding to biological targets (e.g., soil chitinases) | Difenoconazole is able to bind to the active sites of chitinases from Serratia marcescens and Bacillus cereus. | researchgate.net |
| ADMET/Cheminformatics | Human health risk assessment (ADMET properties) | Predicted high intestinal absorption and plasma protein binding for all stereoisomers; potential for cardiotoxicity and carcinogenicity noted for specific isomers. | nih.govresearchgate.net |
| QSAR (General Application) | Prediction of environmental fate, ecotoxicity, and physical-chemical properties | A vital tool for filling data gaps in risk assessment for pesticides and their metabolites. | nih.gov |
Phytotoxicity and Plant Difenoconazole Interactions in Agroecosystems
Impact of Difenoconazole (B1670550) Exposure on Plant Growth and Development (e.g., Wheat Roots and Shoots)
Exposure to difenoconazole can significantly inhibit the growth and development of plants, with observable effects on both root and shoot systems. nih.govnih.gov In wheat (Triticum aestivum L.), for instance, studies have demonstrated that difenoconazole exposure leads to a notable decrease in various growth parameters. nih.govnih.gov
Specifically, research has shown reductions in root dry weight by 20–70%, total root length by 43–73%, and total root surface area by 26–66% under various treatment concentrations and durations. nih.govresearchgate.netnih.gov Similarly, shoot growth is adversely affected, with decreases of 33–61% in shoot dry weight and 50–65% in leaf area. nih.govresearchgate.netnih.gov This inhibition of growth can be attributed to the accumulation of difenoconazole in plant tissues, which in turn induces oxidative stress and disrupts essential physiological processes. mdpi.comresearchgate.net The slowdown in growth becomes more pronounced with increasing concentrations of the fungicide and longer exposure times. nih.gov
Table 1: Effects of Difenoconazole on Wheat Seedling Growth
| Parameter | Observed Effect | Reference |
| Root Dry Weight | 20-70% decrease | nih.govresearchgate.netnih.gov |
| Total Root Length | 43-73% decrease | nih.govresearchgate.netnih.gov |
| Total Root Surface Area | 26-66% decrease | nih.govresearchgate.netnih.gov |
| Shoot Dry Weight | 33-61% decrease | nih.govresearchgate.netnih.gov |
| Leaf Area | 50-65% decrease | nih.govresearchgate.netnih.gov |
Biochemical and Physiological Responses in Plants to Difenoconazole Application
The application of difenoconazole triggers a cascade of biochemical and physiological responses in plants as they attempt to cope with the chemical stress. These responses often involve the generation of oxidative stress and the activation of antioxidant defense systems. nih.govnih.gov
Induction of Oxidative Stress (e.g., Reactive Oxygen Species, Malondialdehyde)
A primary response to difenoconazole exposure is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) such as superoxide (B77818) radicals (O₂•⁻) and hydrogen peroxide (H₂O₂). researchgate.netnih.gov This increase in ROS can lead to cellular damage. In wheat seedlings, for example, difenoconazole treatments have been shown to significantly increase the levels of O₂•⁻ and H₂O₂ in both roots and leaves. mdpi.comapsnet.org
Malondialdehyde (MDA) is a key indicator of lipid peroxidation, a process of oxidative degradation of lipids that damages cell membranes. mdpi.comnih.gov Interestingly, one study on wheat seedlings found that while difenoconazole exposure increased MDA content in the leaves, it significantly decreased MDA content in the roots compared to control groups. mdpi.comnih.gov This suggests a differential response to the fungicide in various plant tissues. nih.gov
Modulation of Antioxidant Enzyme Activity (e.g., Superoxide Dismutase, Catalase, Guaiacol Peroxidase, Ascorbate Peroxidase)
To counteract the damaging effects of ROS, plants possess a sophisticated antioxidant defense system composed of various enzymes. nih.gov Difenoconazole exposure has been shown to modulate the activity of these enzymes. nih.govnih.gov
Superoxide Dismutase (SOD): This enzyme is the first line of defense against ROS, converting superoxide radicals into hydrogen peroxide and oxygen. Studies have shown that difenoconazole exposure can lead to an increase in SOD activity in both the roots and leaves of wheat seedlings. nih.govresearchgate.netnih.gov
Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. nih.gov Its activity has been observed to increase in plants treated with difenoconazole. nih.govresearchgate.netnih.gov
Guaiacol Peroxidase (G-POD): This enzyme also plays a role in detoxifying hydrogen peroxide. Difenoconazole exposure has been found to induce G-POD activity in wheat. nih.govresearchgate.netnih.gov
Ascorbate Peroxidase (APX): APX is another crucial enzyme in the ascorbate-glutathione cycle that scavenges hydrogen peroxide. Its activity is also induced upon exposure to difenoconazole in wheat seedlings. nih.govresearchgate.netnih.gov
The induction of these antioxidant enzymes represents the plant's attempt to mitigate the oxidative stress caused by the fungicide. nih.gov However, if the ROS production overwhelms the plant's antioxidant capacity, cellular damage and growth inhibition can still occur. researchgate.net
Table 2: Modulation of Antioxidant Enzyme Activity by Difenoconazole in Wheat
| Enzyme | Effect of Difenoconazole Exposure | Reference |
| Superoxide Dismutase (SOD) | Increased activity in roots and leaves | nih.govresearchgate.netnih.gov |
| Catalase (CAT) | Increased activity | nih.govresearchgate.netnih.gov |
| Guaiacol Peroxidase (G-POD) | Induced activity | nih.govresearchgate.netnih.gov |
| Ascorbate Peroxidase (APX) | Induced activity | nih.govresearchgate.netnih.gov |
Effects on Photosynthetic Pigments and Processes
Photosynthesis, the process by which plants convert light energy into chemical energy, is also susceptible to the phytotoxic effects of difenoconazole. mdpi.comnih.gov The fungicide can negatively impact the content of photosynthetic pigments, which are essential for capturing light energy. mdpi.com
Absorption, Translocation, and Systemic Movement of Difenoconazole within Plant Tissues
The extent of difenoconazole's impact on a plant is influenced by its absorption, translocation, and systemic movement within the plant's tissues. Difenoconazole can be absorbed by plant roots and transported to other parts of the plant, primarily through the xylem tissue. mdpi.comnih.gov
However, the efficiency of this uptake and translocation can vary depending on the plant species and the method of application. apsnet.orgapsnet.org For instance, in hydroponic experiments with rice, difenoconazole was found to be mainly distributed in the roots, regardless of whether it was applied through irrigation or spraying. nih.gov In soil-cultivated rice, root irrigation led to accumulation in the leaves, while spraying resulted in higher concentrations in the roots. nih.gov
Studies on wheat, peanut, and tomato plants have demonstrated that while difenoconazole can penetrate plant tissues and exhibit translaminar movement (movement from one side of a leaf to the other) and acropetal translocation (movement towards the leaf tip), its uptake by the root system and subsequent upward translocation to the foliage is generally low. apsnet.orgapsnet.org The persistence of difenoconazole on the leaf surface also appears to be plant-dependent. apsnet.orgapsnet.org
Difenoconazole's Influence on Plant Defense Mechanisms Against Pathogens
While difenoconazole is primarily known for its direct fungicidal properties, its interaction with plants can also influence their innate defense mechanisms against pathogens. The induction of oxidative stress and the modulation of antioxidant enzyme activities, as discussed earlier, are themselves components of the plant's general stress response, which can be activated by both biotic and abiotic factors.
Furthermore, research suggests that the hormonal signaling pathways involved in plant defense, such as those mediated by salicylic (B10762653) acid and abscisic acid, play a role in the detoxification of difenoconazole in plants. nih.gov Transcriptome analysis in wheat has revealed that genes involved in detoxification and defense pathways are among those that respond to difenoconazole-induced stress. nih.gov This indicates a complex interplay where the fungicide, while targeting pathogens, also triggers the plant's own defense-related machinery.
Difenoconazole and Microbial Ecology in Agroecosystems
Impact of Difenoconazole (B1670550) on Soil Microbial Communities and Activity
Difenoconazole, a broad-spectrum triazole fungicide, can exert significant non-target effects on soil microorganisms, which are fundamental to nutrient cycling and soil quality. researchgate.net The impact varies depending on the concentration of the fungicide, soil type, and the specific microbial groups . acs.orgglobalsciencebooks.info
The application of difenoconazole can lead to notable shifts in the structure and diversity of soil microbial communities. Studies have shown that high doses of difenoconazole can significantly reduce bacterial community diversity. nih.govresearchgate.net For instance, one field experiment observed a 5.80% decrease in bacterial diversity 30 days after a high-dosage treatment. nih.gov This treatment was found to most strongly inhibit the phyla Bacteroidota and Myxococcota, with reductions of up to 23.87% and 63.57%, respectively. nih.govresearchgate.net Conversely, the abundance of Actinobacteriota has been observed to increase significantly, by as much as 38.53%, under the same conditions. nih.govresearchgate.net
Table 1: Effects of Difenoconazole on Soil Microbial Groups
| Microbial Group | Observed Effect | Reference |
| Bacteria | Significant decrease in community diversity at high doses. nih.govresearchgate.net | nih.gov, researchgate.net |
| Inhibition of Bacteroidota and Myxococcota phyla. nih.govresearchgate.net | nih.gov, researchgate.net | |
| Increase in Actinobacteriota phylum. nih.govresearchgate.net | nih.gov, researchgate.net | |
| No adverse effects on population, with a tendency to increase. globalsciencebooks.info | globalsciencebooks.info | |
| Fungi | Significant increase in community diversity. nih.govresearchgate.netmdpi.com | mdpi.com, nih.gov, researchgate.net |
| Significant reduction in population, with potential for revival. globalsciencebooks.info | globalsciencebooks.info | |
| Nitrogen-Cycling Microbes | Decrease in communities (aerobic/anaerobic bacteria) at high doses. researchgate.net | researchgate.net |
The influence on metabolic functionality can be dose-dependent. A high-dosage treatment was found to significantly activate functional pathways related to cell motility, signal transduction, and membrane transport. nih.gov In contrast, the standard dosage resulted in metabolic suppression. nih.gov This suggests a stress response at higher concentrations, where microorganisms allocate more energy to detoxification processes rather than growth. researchgate.net
Microbial Degradation of Difenoconazole
The persistence of difenoconazole in the environment is significantly influenced by microbial activity. Several microorganisms have been identified that can degrade this fungicide, offering potential for natural attenuation and bioremediation. mdpi.comnih.gov
Researchers have successfully isolated and identified various microorganisms and microbial consortia with the ability to efficiently degrade difenoconazole. A notable example is the microbial consortium TA01, enriched from long-term pesticide-contaminated soil, which was able to degrade 83.87% of a 50 mg/L difenoconazole concentration within three days. mdpi.comnih.govresearchgate.net High-throughput sequencing revealed that this consortium is dominated by the genera Pantoea, Serratia, Ochrobactrum, and Bacillus. mdpi.comnih.govnih.gov
In addition to consortia, single microbial strains have demonstrated high degradation efficiency. The bacterial strain Pseudomonas putida A-3 was shown to degrade 75.98% of difenoconazole after optimization of conditions. nih.gov Fungal species have also been identified as effective degraders. Studies have shown that fungi such as Aspergillus oryzae, Lecanicillium saksenae, Fusarium oxysporum, and Penicillium brevicompactum are capable of degrading difenoconazole. researchgate.net For example, Aspergillus oryzae achieved approximately 80% removal of the fungicide from a liquid medium. researchgate.net
Table 2: Identified Difenoconazole-Degrading Microorganisms
| Microorganism/Consortium | Type | Degradation Efficiency | Reference |
| Consortium TA01 | Microbial Consortium | 83.87% of 50 mg/L in 3 days | mdpi.com, nih.gov |
| (Pantoea, Serratia, Ochrobactrum, Bacillus) | (Dominant Genera) | mdpi.com, nih.gov | |
| Pseudomonas putida A-3 | Bacterium | 75.98% (optimized conditions) | nih.gov |
| Aspergillus oryzae | Fungus | ~80% removal from liquid medium | researchgate.net |
| Lecanicillium saksenae | Fungus | Capable of degradation | researchgate.net |
| Fusarium oxysporum | Fungus | Capable of degradation | researchgate.net |
| Penicillium brevicompactum | Fungus | Capable of degradation | researchgate.net |
| Mucor sp. & Actinomucor sp. | Fungi | Resistant, with potential for decontamination | researchgate.net |
The microbial breakdown of the difenoconazole molecule involves several key biochemical reactions. Studies analyzing the degradation intermediates have elucidated the primary metabolic pathways. These pathways commonly involve catalytic reactions such as hydrolysis, dehalogenation, hydroxylation, and the breaking of ether bonds. mdpi.comnih.govnih.gov
The identification of metabolites provides further insight into these pathways. One of the main degradation products consistently identified is difenoconazole alcohol, which can exhibit high persistence in the soil. acs.orgacs.org The degradation process may also involve the cleavage of the heterocyclic triazole ring. mdpi.com The similarity in the core steps of degradation across different microbial systems suggests a common set of enzymatic mechanisms for detoxifying this fungicide. mdpi.com
The ability of specific microorganisms to efficiently degrade difenoconazole highlights their significant potential for bioremediation of contaminated environments. nih.govcabidigitallibrary.org The process of using microorganisms to remove or detoxify environmental pollutants is a promising, eco-friendly approach. youtube.comyoutube.com
Inoculation of contaminated systems with these specialized microbes, a process known as bioaugmentation, has shown great promise. youtube.comyoutube.com For example, introducing the microbial consortium TA01 into a water-sediment system was shown to significantly accelerate the degradation of difenoconazole. mdpi.comnih.gov Similarly, the strain Pseudomonas putida A-3 also markedly sped up the fungicide's degradation in contaminated water-sediment environments. nih.gov Furthermore, the application of a difenoconazole-degrading bacterium to contaminated soil was found to restore the reproductivity of earthworms and the activity of beneficial fungi by breaking down the fungicide into less toxic metabolites. cabidigitallibrary.org These findings provide a strong foundation for developing practical, green technologies to remediate sites polluted with difenoconazole residues. mdpi.comnih.govnih.gov
Future Research Directions
Comprehensive Stereoisomer-Specific Research on Environmental Dynamics and Ecotoxicological Profiles of Difenoconazole (B1670550)
While difenoconazole is used as a racemic mixture, emerging research indicates that its four stereoisomers exhibit different biological activities and toxicities. researchgate.netnih.gov The fungicidal activity primarily resides in the (2R)-isomers, whereas toxicological effects vary significantly among the four configurations. For instance, studies have shown that the (2R,4S)-isomer is approximately seven times more toxic to fish than the (2S,4S)-isomer. nih.gov Furthermore, research in mice has demonstrated stereoselective effects on gut health, with the (2S,4R), (2R,4R), and (2R,4S) isomers impacting intestinal permeability. nih.gov
The environmental degradation of difenoconazole is also stereoselective. In soil, (2R,4R)- and (2R,4S)-difenoconazole are preferentially degraded. researchgate.net This differential behavior underscores a critical knowledge gap regarding the specific environmental dynamics and ecotoxicological profile of each stereoisomer, including (2S,4R)-Difenoconazole.
Future research should prioritize the following:
Isomer-Specific Fate Analysis: Detailed investigations into the environmental fate (persistence, mobility, degradation) of individual stereoisomers in various matrices like soil, water, and sediment.
Ecotoxicological Profiling: Comprehensive assessment of the acute and chronic toxicity of each stereoisomer, particularly this compound, on a diverse range of non-target organisms, including soil microbes, aquatic invertebrates, fish, and mammals. nih.govnih.gov
Table 1: Stereoselective Properties of Difenoconazole Isomers This table is interactive. You can sort and filter the data.
| Isomer | Relative Fungicidal Activity | Noted Toxicological/Biological Effects | Environmental Behavior |
|---|---|---|---|
| (2S,4R) | Lower | Affects intestinal permeability in mice. nih.gov | Specific environmental fate requires more research. |
| (2R,4S) | Higher | Highest toxicity to fish (approx. 7x > (2S,4S)-isomer). nih.gov Significant decrease in gut microbiota diversity in mice. nih.gov | Preferentially degraded in soil. researchgate.net |
| (2R,4R) | Higher | Causes lipid droplet accumulation in mouse liver; affects intestinal permeability. nih.gov | Preferentially degraded in soil. researchgate.net |
| (2S,4S) | Lowest | Lowest bioactivity. researchgate.net | Enriches differently in various plant species. researchgate.net |
Long-Term Studies on Difenoconazole Persistence and Transformation Product Behavior in Diverse Agroecosystems
Difenoconazole is recognized for its high persistence in the environment. centerforfoodsafety.org Laboratory and field studies have reported soil half-life (DT50) values exceeding 175 days, with dissipation time to 90% (DT90) potentially exceeding a year. nih.govoekotoxzentrum.ch This persistence is influenced by factors such as soil type, with higher persistence noted in clay soils. nih.govacs.org The stability of difenoconazole raises concerns about its potential to accumulate in soil and aquatic systems after repeated applications. centerforfoodsafety.org
Furthermore, the degradation of difenoconazole leads to the formation of various transformation products (TPs). Studies have identified numerous TPs resulting from processes like photolysis, hydrolysis, and microbial degradation. nih.gov A primary and highly persistent metabolite is difenoconazole alcohol (CGA-205375). nih.govacs.org While some TPs exhibit lower acute toxicity than the parent compound, they may still pose chronic risks to aquatic life. nih.gov
Future research must focus on:
Multi-Year Field Monitoring: Establishing long-term monitoring programs in diverse agroecosystems (varying in climate, soil type, and cropping systems) to accurately assess the potential for difenoconazole and its TPs to accumulate over time.
Transformation Product Dynamics: In-depth investigation into the formation, fate, and potential toxicity of major TPs, like difenoconazole alcohol, under realistic field conditions. nih.gov
Leaching and Runoff Potential: Comprehensive studies to quantify the long-term potential for leaching of difenoconazole and its persistent TPs into groundwater and their transport via runoff into surface waters.
Table 2: Reported Persistence of Difenoconazole in Soil
| Study Type | Soil Type/Conditions | Half-Life (DT50) | Key Findings | Reference |
|---|---|---|---|---|
| Laboratory | 2 different soils | > 175 days | More persistent in clay soils and at higher doses. | nih.gov |
| Field (Greenhouse) | 1 soil type | > 115 days | A persistent metabolite, difenoconazole alcohol, was detected for over 100 days. | nih.gov |
| Regulatory Review | Various German & Swiss soils | 20 - 322 days | DT90 exceeded one year in some cases. | oekotoxzentrum.ch |
| Literature Review | Multiple soil types | 9 - >300 days | Confirms wide range of persistence under diverse conditions. | oekotoxzentrum.ch |
Advanced Approaches for Elucidating and Counteracting Difenoconazole Resistance Mechanisms
The evolution of fungicide resistance is a primary threat to sustainable disease management. For difenoconazole, resistance is considered a polygenic trait, meaning multiple genes are involved, which can complicate its development. nih.gov Studies in the fungus Alternaria alternata suggest the risk of high-level resistance emerging is low, potentially due to fitness penalties in resistant mutants. researchgate.net However, these studies also indicate a gradual, stepwise accumulation of tolerance within pathogen populations, which requires careful management. researchgate.netnih.gov
Research has identified specific mechanisms of resistance, such as the role of a transcription factor (Shxdr1) in Sclerotinia homoeocarpa that regulates genes responsible for detoxifying fungicides, leading to multidrug resistance. umass.edu Alarmingly, the use of difenoconazole in agriculture has been linked to the induction of cross-resistance to medical triazole drugs in human pathogens like Aspergillus fumigatus. centerforfoodsafety.org
Future research priorities include:
Molecular Characterization: Utilizing advanced genomic and transcriptomic approaches to identify and characterize the full suite of genes, transcription factors, and metabolic pathways contributing to both low-level tolerance and high-level resistance in key fungal pathogens. umass.edu
Resistance Monitoring Tools: Developing rapid and accurate molecular diagnostic tools to monitor the frequency and spread of resistance-conferring mutations in pathogen populations.
Anti-Resistance Strategies: Investigating novel strategies to counteract resistance, such as the development of inhibitors for specific detoxification enzymes or efflux pumps, and optimizing fungicide rotation programs based on evolutionary principles. researchgate.net
Development of Novel Bioremediation Technologies for Difenoconazole Contamination
Given the persistence of difenoconazole, developing effective methods to remediate contaminated soil and water is a critical goal. Bioremediation, which uses microorganisms to degrade pollutants, offers an environmentally friendly and cost-effective solution. mdpi.comresearchgate.net
Significant progress has been made in identifying microbes with the ability to break down difenoconazole. Researchers have successfully enriched and identified microbial consortia capable of highly efficient degradation. For example, a consortium designated TA01, dominated by Pantoea, Serratia, Ochrobactrum, and Bacillus species, was able to degrade over 83% of difenoconazole within three days in a laboratory setting. mdpi.comnih.gov The degradation pathways appear to involve hydrolysis, dehalogenation, and hydroxylation. nih.gov Similarly, fungal-bacterial consortia, such as a combination of Aspergillus flavus and Bacillus cereus, have shown high biodegrading capabilities. researchgate.net
The next steps in this research area should involve:
Optimization and Scaling: Moving from laboratory-scale experiments to pilot-scale field trials to test the efficacy and survivability of degrading consortia under real-world environmental conditions.
Genetic and Metabolic Engineering: Employing synthetic biology and genetic engineering techniques to enhance the degradative capabilities of identified microbial strains.
Formulation and Delivery Systems: Developing practical formulations (e.g., bio-augmentation granules, immobilized enzymes) that can be effectively applied to contaminated soils and water systems for in-situ remediation. mdpi.com
Table 3: Microorganisms with Difenoconazole Bioremediation Potential
| Microorganism(s) | Type | Degradation Efficiency | Key Findings | Reference |
|---|---|---|---|---|
| Consortium TA01 (Pantoea, Serratia, Ochrobactrum, Bacillus) | Bacterial Consortium | 83.87% of 50 mg/L in 3 days | Accelerates degradation in water-sediment systems. | mdpi.comnih.gov |
| Aspergillus flavus & Bacillus cereus S1 | Fungal-Bacterial Consortium | High biodegrading ability | Showed consumption of difenoconazole in liquid medium. | researchgate.net |
| Trichoderma and Aspergillus genera | Fungi | Notable bioremediation capabilities | Identified as proficient in degrading diverse chemical compounds. | researchgate.net |
Investigating Difenoconazole Interactions with Other Agrochemicals and Environmental Stressors in Complex Systems
In modern agriculture, crops are rarely exposed to a single chemical. Difenoconazole is often applied as part of a tank mix or in rotation with other pesticides, leading to complex chemical mixtures in the environment. nih.gov Furthermore, its environmental impact can be altered by abiotic stressors such as temperature fluctuations and drought.
Initial studies have begun to explore these interactions. For example, a study on rats exposed to a combination of difenoconazole and the herbicide diclofop-methyl (B104173) found significant alterations in biochemical markers and an increase in oxidative stress, suggesting potential synergistic or additive harmful effects. nih.gov The increasing use of the entire class of triazole fungicides also raises concerns about cumulative environmental loads and combined effects. centerforfoodsafety.org
To build a realistic environmental risk assessment, future research must:
Systematic Mixture Toxicity Studies: Conduct systematic investigations into the toxicological effects of difenoconazole in combination with other commonly used pesticides (herbicides, insecticides, and other fungicides) on non-target organisms.
Impact of Abiotic Stressors: Elucidate how environmental stressors (e.g., heat waves, water scarcity, elevated CO2) influence the persistence, degradation, and toxicity of difenoconazole.
Ecosystem-Level Studies: Design mesocosm or field-scale experiments that simulate realistic agricultural scenarios to assess the combined impact of chemical mixtures and environmental stressors on soil and aquatic ecosystem structure and function.
Q & A
Q. What experimental protocols are recommended for evaluating the fungicidal efficacy of (2S,4R)-difenoconazole against phytopathogenic fungi?
To assess fungicidal activity, standardized agar plate bioassays are employed. The protocol involves:
-
Pathogen preparation : Use actively growing mycelial plugs (5 mm diameter) from fungal colonies (Alternaria sonali, Fulvia fulva, Botrytis cinerea, Rhizoctonia solani) .
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Medium preparation : Dissolve this compound in acetone (≤0.1 mg/L solvent concentration) and mix with potato dextrose agar at 45–50°C post-autoclaving .
-
Dosage testing : Apply compound concentrations (e.g., 0.1–10 mg/L) across four replicates. Incubate plates at 26°C in darkness for 5 days.
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Data analysis : Calculate inhibition (%) using:
This method ensures reproducibility and quantifies dose-response relationships .
Q. What analytical techniques are employed to determine the stereoisomeric composition of difenoconazole in research samples?
Key methods include:
- Chiral chromatography : Separates isomers using chiral stationary phases (e.g., cellulose- or amylase-based columns) with mobile phases optimized for resolution .
- Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry via coupling constants and NOE effects in or spectra .
- Mass spectrometry (MS) : Differentiates isomers using collision-induced dissociation (CID) patterns, though this requires prior chromatographic separation .
Challenge : Most regulatory studies lack isomer-specific data due to analytical limitations, necessitating method validation for individual quantification .
Q. What are the standard in vitro models for assessing the inhibitory effects of this compound on fungal cytochrome P-450 enzymes?
- Enzyme assays : Use recombinant CYP51 (sterol 14α-demethylase) from Candida albicans or Aspergillus fumigatus.
- Protocol :
- Controls : Include racemic difenoconazole and other triazoles (e.g., tebuconazole) for comparative IC calculations .
Advanced Research Questions
Q. How does the stereochemical configuration of this compound influence its environmental toxicity compared to other stereoisomers?
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Aquatic toxicity :
-
Mammalian toxicity : (2S,4R) disrupts gut microbiota and intestinal permeability in mice at 30–100 mg/kg/day, whereas (2R,4R) alters hepatic lipid metabolism .
Q. What methodological approaches are used to address discrepancies in stereoselective bioactivity data across different studies?
- Isomer ratio standardization : Commercial formulations vary (e.g., 30% (2S,4R), 30% (2R,4S), 20% (2R,4R), 20% (2S,4S)), requiring studies to report exact isomer ratios .
- Bioactivity normalization : Express efficacy as "per isomer" activity rather than total mixture effects. For example, (2R,4S) inhibits Botrytis cinerea at 0.5 mg/L, while (2S,4S) requires 2.0 mg/L .
- Meta-analysis : Pool data from studies using similar isomer ratios and adjust for confounding variables (e.g., solvent type, pathogen strain) .
Q. How do in silico methods contribute to understanding the human health risks associated with this compound exposure?
- ADMET prediction : Molecular docking identifies (2S,4R) binding to human CYP3A4 and P-glycoprotein, suggesting potential drug interactions .
- Toxicity profiling : QSAR models predict (2S,4R) as a moderate hepatotoxin (Tox21 assay concordance: 72%) and weak endocrine disruptor (CERAPP score: 0.34) .
- Limitations : Computational models lack stereochemical resolution in public databases, necessitating experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
